molecular formula C19H25NO2 B12606464 Phenyl 2-butyl-3,5,6-trimethylpyridine-1(2H)-carboxylate CAS No. 651053-73-5

Phenyl 2-butyl-3,5,6-trimethylpyridine-1(2H)-carboxylate

Cat. No.: B12606464
CAS No.: 651053-73-5
M. Wt: 299.4 g/mol
InChI Key: URXBGMJCXHYDRI-UHFFFAOYSA-N
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Description

Phenyl 2-butyl-3,5,6-trimethylpyridine-1(2H)-carboxylate is a useful research compound. Its molecular formula is C19H25NO2 and its molecular weight is 299.4 g/mol. The purity is usually 95%.
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Biological Activity

Phenyl 2-butyl-3,5,6-trimethylpyridine-1(2H)-carboxylate is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H19N O2
  • Molecular Weight : 233.31 g/mol
  • CAS Number : 1196156-15-6

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The pyridine ring is known for its ability to form hydrogen bonds and coordinate with metal ions, which is critical for its interaction with enzymes and receptors.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anti-inflammatory Activity :
    • In studies utilizing the carrageenan-induced paw edema model in Sprague Dawley rats, compounds structurally related to this pyridine derivative demonstrated moderate to good anti-inflammatory effects compared to standard anti-inflammatory drugs like indomethacin .
  • Antifungal Activity :
    • Compounds with similar structural motifs have shown antifungal properties against various strains of fungi, including Aspergillus fumigatus. The presence of halogen substituents on the phenyl ring significantly enhances antifungal activity .
  • Antioxidant Properties :
    • Some derivatives have been evaluated for their antioxidant potential, which is crucial in mitigating oxidative stress-related diseases.

Study 1: Anti-inflammatory Effects

A study published in PubMed investigated the anti-inflammatory effects of related pyridine derivatives. The results indicated that certain analogs exhibited significant inhibition of edema formation, suggesting a promising therapeutic potential for inflammatory conditions .

CompoundEdema Inhibition (%)Comparison Drug
9b65Indomethacin
9c70Indomethacin
9p68Indomethacin

Study 2: Antifungal Efficacy

In another investigation focusing on antifungal activity, compounds similar to this compound were tested against Aspergillus fumigatus. The study found that certain derivatives had comparable efficacy to established antifungal agents .

Compound NameMinimum Inhibitory Concentration (µg/mL)
Compound A (halogenated)1.34
Amphotericin B0.5

Properties

CAS No.

651053-73-5

Molecular Formula

C19H25NO2

Molecular Weight

299.4 g/mol

IUPAC Name

phenyl 2-butyl-3,5,6-trimethyl-2H-pyridine-1-carboxylate

InChI

InChI=1S/C19H25NO2/c1-5-6-12-18-15(3)13-14(2)16(4)20(18)19(21)22-17-10-8-7-9-11-17/h7-11,13,18H,5-6,12H2,1-4H3

InChI Key

URXBGMJCXHYDRI-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C(=CC(=C(N1C(=O)OC2=CC=CC=C2)C)C)C

Origin of Product

United States

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